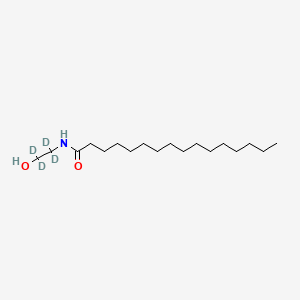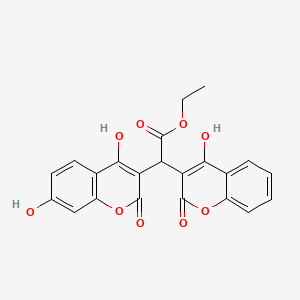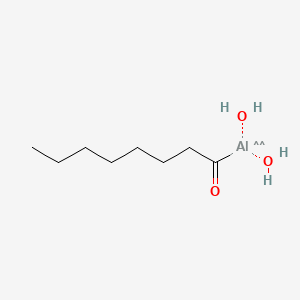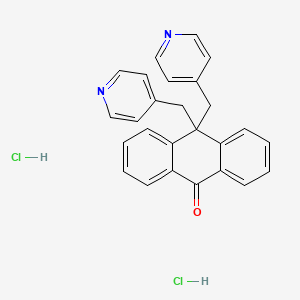![molecular formula C10H10Cl2O3 B570335 [2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol CAS No. 112805-91-1](/img/structure/B570335.png)
[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol is an organic compound with the molecular formula C10H10Cl2O3. It is known for its antifungal properties and is used in various scientific and industrial applications .
Preparation Methods
The synthesis of [2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol typically involves the reaction of 2,4-dichlorophenyl with 1,3-dioxolane under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Chemical Reactions Analysis
[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Halogenation reactions can introduce additional halogen atoms into the compound, altering its chemical properties.
Scientific Research Applications
[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential therapeutic effects in treating fungal infections.
Mechanism of Action
The antifungal activity of [2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol is primarily due to its ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death . The molecular targets involved include enzymes in the ergosterol biosynthesis pathway .
Comparison with Similar Compounds
[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol is unique due to its specific chemical structure, which imparts distinct antifungal properties. Similar compounds include:
2,4-Dichlorophenol: Known for its use in herbicides and wood preservatives.
2,4-Dichlorobenzyl alcohol: Used as a mild antiseptic in throat lozenges.
Polyazole derivatives: These compounds also exhibit antifungal activity but differ in their chemical structure and specific applications.
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-1-2-8(9(12)5-7)10(6-13)14-3-4-15-10/h1-2,5,13H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHPGBOQIPFGLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CO)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b](/img/new.no-structure.jpg)
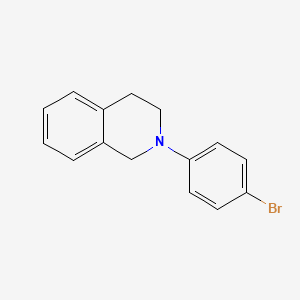
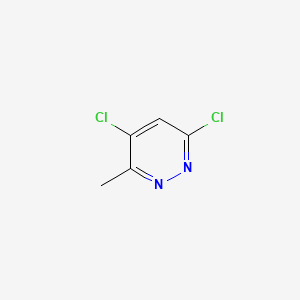
![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)
